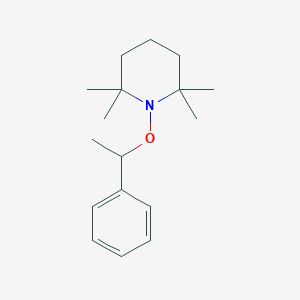

2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine

Description

Discovery and Development of TEMPO-Based Alkoxyamines

The discovery of TEMPO-based alkoxyamines traces back to the 1980s, when researchers at Australia’s Commonwealth Scientific and Industrial Research Organisation (CSIRO) pioneered nitroxide-mediated polymerization (NMP) . Early work focused on trapping carbon-centered radicals with nitroxides like TEMPO to form stable alkoxyamines, which could reversibly dissociate under heat to regenerate radicals for controlled chain growth . TEMPO-1-phenylethoxy was first synthesized via atom transfer radical addition (ATRA) using Cu(0) catalysts, enabling high-yield (70–95%) coupling of 1-phenylethyl bromide with TEMPO . This method, reported in 1998, marked a significant advancement over multistep synthetic routes, offering functional-group tolerance and scalability .

Key milestones include:

- 1984 : Initial disclosure of NMP by CSIRO, demonstrating TEMPO’s role in mediating acrylic polymerizations .

- 1998 : Development of Cu(0)-catalyzed ATRA for alkoxyamine synthesis, streamlining access to TEMPO-1-phenylethoxy .

- 2000s : Validation of TEMPO-1-phenylethoxy’s thermal stability (decomposition activation energy Ea ≈ 120–140 kJ/mol) and its efficacy in styrene and acrylate polymerizations .

Evolution of 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine in Chemical Sciences

The compound’s evolution is intertwined with advancements in CRP. Early studies revealed its unique dissociation kinetics: at 125°C, TEMPO-1-phenylethoxy decomposes at a rate of 1.21 × 10−2 s−1 in o-xylene, releasing TEMPO and a 1-phenylethyl radical that initiates polymerization . This reversible homolysis underpins its utility in NMP, allowing for precise control over chain length and dispersity (Ð < 1.3 in optimized systems) .

Synthetic Improvements

- Copper-Mediated Coupling : Early routes used Cu(0)/Cu(II) systems to couple alkyl halides with TEMPO, achieving >90% yields .

- Thermal Stability : Studies showed that TEMPO-1-phenylethoxy remains stable below 80°C, minimizing premature radical generation during storage .

- Functionalization : Derivatives like 4-hydroxy-TEMPO analogs were synthesized for tailored reactivity in block copolymer synthesis .

Mechanistic Insights

- EPR/NMR Studies : Electron paramagnetic resonance and high-temperature NMR confirmed the formation of TEMPO-hydroxylamine (TEMPOH) and styrene as byproducts during decomposition, elucidating side-reaction pathways .

- Kinetic Modeling : Simulations revealed that the combination/disproportionation ratio of TEMPO with propagating radicals dictates polymerization efficiency .

Significance in the Development of Controlled Radical Processes

TEMPO-1-phenylethoxy’s impact on polymer science is multifaceted:

1. Controlled Molecular Weight

In styrene polymerizations, TEMPO-1-phenylethoxy enables predictable molecular weights (Mn = 5,000–50,000 g/mol) with low dispersity (Ð = 1.1–1.4) . For example, heating the alkoxyamine at 130°C in anisole for 48 hours yielded polystyrene with Mn = 22,100 and Ð = 1.11 .

2. Block Copolymer Synthesis

The compound facilitates sequential polymerization. For instance, a poly(methyl methacrylate)-b-polystyrene block copolymer was synthesized by initiating MMA polymerization followed by styrene, achieving narrow dispersity (Ð = 1.3) .

3. Industrial Applications

Properties

IUPAC Name |

2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c1-14(15-10-7-6-8-11-15)19-18-16(2,3)12-9-13-17(18,4)5/h6-8,10-11,14H,9,12-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURBRXPDUPECQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)ON2C(CCCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400249 | |

| Record name | 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154554-67-3 | |

| Record name | 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Foundation in Triacetonamine Chemistry

The synthesis of 2,2,6,6-tetramethylpiperidine derivatives traces back to the reduction of 4-oxo-2,2,6,6-tetramethylpiperidine (triacetonamine). Early methods employed hydrazine-mediated reductions, as described in the patent US5663351A. In this process, triacetonamine reacts with hydrazine hydrate in a 1:1.5–3 molar ratio to form a hydrazone intermediate, which undergoes cleavage in the presence of alkali hydroxides like KOH. The reaction occurs in high-boiling solvents such as ethylene glycol at 160–200°C, yielding 2,2,6,6-tetramethylpiperidine with >90% purity after phase separation. While this method is optimized for the parent piperidine, it establishes foundational principles for modifying the 1-position with substituents like phenylethoxy groups.

Evolution of Alkoxyamine Synthesis

Primary Synthesis Routes

Decarboxylative Aminoxylation

A metal-free method reported in Organic & Biomolecular Chemistry (2020) utilizes decarboxylative coupling between carboxylic acids and TEMPO derivatives. For example, 2-phenylpropanoic acid reacts with TEMPO under oxidative conditions (di-tert-butyl peroxide as oxidant, 120°C) to yield 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine. Key steps include:

-

Radical Generation : Thermal cleavage of the peroxide generates tert-butoxyl radicals, abstracting hydrogen from the carboxylic acid to form a carbon-centered radical.

-

Coupling : The radical combines with TEMPO, forming the N–O bond.

-

Decarboxylation : Loss of CO₂ yields the alkoxyamine product.

This method achieves 61% yield (122 µmol scale) with high regioselectivity, avoiding transition-metal catalysts.

Table 1: Reaction Conditions for Decarboxylative Aminoxylation

Nitroxide-Mediated Radical Coupling

An alternative approach involves direct coupling of TEMPO with 1-phenylethyl radicals generated from styrene derivatives. In a Macromolecules study, this compound was synthesized by reacting TEMPO with α-methylstyrene in the presence of a radical initiator (e.g., AIBN). The reaction proceeds via:

-

Initiation : AIBN decomposes to generate cyanoisopropyl radicals.

-

Radical Addition : Radicals add to α-methylstyrene, forming a stabilized benzylic radical.

-

Termination : Radical coupling with TEMPO yields the alkoxyamine.

This method is favored in polymer chemistry for producing initiators with controlled molecular weights.

Optimization and Scalability

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance radical stability, while elevated temperatures (100–150°C) accelerate radical generation. For instance, the decarboxylative method in DMF at 120°C achieves 61% yield, whereas lower temperatures (<100°C) result in incomplete conversion.

Alkali Hydroxide in Workup

Post-reaction workup often involves aqueous alkali (e.g., 10% NaOH) to neutralize acidic byproducts. In the patent method, KOH facilitates hydrazone cleavage, while in alkoxyamine synthesis, it quenches excess oxidants.

Analytical Characterization

Spectroscopic Confirmation

-

NMR Spectroscopy : The¹H NMR spectrum of this compound shows distinct signals at δ 7.38–7.21 ppm (aryl protons), δ 4.79 ppm (methine proton adjacent to oxygen), and δ 1.26–1.14 ppm (tetramethyl groups).

-

Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 261.40200 [M+H]⁺, consistent with the molecular formula C₁₇H₂₇NO.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

| Method | Yield | Scalability | Complexity | Application |

|---|---|---|---|---|

| Decarboxylative | 61% | Moderate | Medium | Lab-scale synthesis |

| Nitroxide-Mediated | 70–80% | High | Low | Industrial polymers |

| Hydrazine Reduction | 60–70% | High | High | Precursor synthesis |

Emerging Innovations

Recent advances focus on photocatalyzed reactions for milder conditions. For example, visible-light-mediated decarboxylation using eosin Y as a catalyst achieves comparable yields at 25°C, reducing energy input .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidizing agents like oxone.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxone, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include hydroxylamines, substituted piperidines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Mechanism of Action

TMPEP has the molecular formula and a molecular weight of 261.40 g/mol. It primarily functions as an initiator for stable free radical polymerizations. The mechanism involves thermal fragmentation at temperatures around 140°C, generating an active carbon radical that initiates polymerization and a nitroxyl radical that stabilizes the growing polymer chain .

Polymer Chemistry

TMPEP is extensively used in polymer chemistry as an initiator for controlled radical polymerization (CRP). Its ability to generate radicals under mild conditions allows for the synthesis of polymers with specific molecular weights and narrow polydispersity indices.

| Application | Description |

|---|---|

| Free Radical Polymerization | Initiates polymerization processes with controlled characteristics. |

| Stabilization of Polymers | Acts as a stabilizing agent during polymerization to prevent chain termination. |

Biological Studies

In biological research, TMPEP is utilized to investigate its effects on various biological systems. Its stability and ability to form radicals make it useful in studying oxidative stress and radical-mediated reactions in cells.

| Study Focus | Findings |

|---|---|

| Oxidative Stress | TMPEP was shown to modulate oxidative stress responses in cellular models. |

| Radical Reactions | Investigated its role in radical-mediated biological reactions, providing insights into cellular mechanisms. |

Medicinal Chemistry

Research is ongoing to explore TMPEP's therapeutic potential, particularly in drug development. Its ability to modulate radical formation may lead to applications in designing new pharmaceuticals that target oxidative stress-related diseases.

| Application Area | Potential |

|---|---|

| Drug Development | Investigating TMPEP's role in enhancing drug efficacy through radical modulation. |

| Therapeutic Agents | Potential use as a scaffold for developing new therapeutic agents targeting oxidative damage. |

Industrial Applications

TMPEP is also employed in various industrial processes, particularly in the production of specialty polymers and materials with tailored properties.

| Industry | Application |

|---|---|

| Polymer Production | Used as an initiator to produce high-performance polymers with specific characteristics. |

| Material Science | Contributes to the development of materials with enhanced mechanical properties and stability. |

Case Study 1: Kinetics of Decomposition

A study examined the kinetics of TMPEP decomposition and its implications for nitroxyl-mediated styrene polymerization. The research highlighted that TMPEP decomposes following first-order kinetics, which is crucial for understanding its behavior during polymerization processes .

Case Study 2: Electrochemical Applications

Another investigation focused on the electrochemical properties of TMPEP derivatives, demonstrating potential applications in battery technologies. The study found that modifications to the chemical structure could enhance electrochemical performance .

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine involves the formation of a stable free radical that initiates polymerization reactions. The compound undergoes thermal fragmentation at elevated temperatures to produce an active carbon radical and a passive mediating nitroxyl radical. These radicals play a crucial role in controlling the polymerization process and ensuring the stability of the resulting polymers .

Comparison with Similar Compounds

(a) TEMPO (2,2,6,6-Tetramethyl-1-piperidine-N-oxyl)

- Structure : Differs by the presence of a nitroxyl radical (N-O•) instead of the phenylethoxy group.

- Molecular Weight : 156.24 g/mol (smaller due to lack of bulky substituents).

- Applications : Widely used as a catalyst in alcohol oxidations and as a spin probe in electron spin resonance (ESR) studies .

- Key Difference: TEMPO’s radical nature enables redox activity, whereas the phenylethoxy derivative acts as a non-radical polymerization inhibitor .

(b) 2,2,6,6-Tetramethylpiperidine (TMP)

- Structure : Lacks both the phenylethoxy group and the nitroxyl radical.

- Molecular Weight : 141.29 g/mol.

- Applications: A strong non-nucleophilic base used in deprotonation reactions. Forms stable adducts with water in a 2:1 ratio .

- Key Difference : The absence of oxygen-containing substituents reduces steric hindrance compared to 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine, making TMP more reactive in acid-base reactions .

Functional Derivatives with Ether Substituents

(a) 2,2,6,6-Tetramethyl-1-(2-bromo-1-phenylethoxy)piperidine

- Structure : Similar to the target compound but with a bromine atom on the phenylethoxy group.

- Applications : Acts as a terminator in anionic polymerization of butadiene, yielding benzyloxyamine-functionalized polymers .

- Key Difference: The bromine substituent enhances electrophilicity, enabling nucleophilic substitution reactions, unlike the non-halogenated analog .

(b) 2,2,6,6-Tetramethyl-1-(3-(phenylmethoxy)phenoxy)piperidine (6d)

- Structure: Contains an additional phenoxy group and a phenylmethoxy substituent.

- Molecular Weight : 461.37 g/mol.

- Applications : Synthesized via TEMPO-mediated radical cascades; used in complex organic transformations .

- Key Difference : The extended aromatic system increases π-π stacking interactions, altering solubility and reactivity .

Application-Specific Variants

(a) Lithium Tetramethylpiperidide (LiTMP)

(b) 2,2,6,6-Tetramethyl-4-hydroxypiperidine Derivatives

- Structure : Hydroxy group at the 4-position of the piperidine ring.

- Applications : Investigated as inhibitors of DNA repair enzymes (e.g., PARP) due to enhanced hydrogen-bonding capabilities .

- Key Difference : The hydroxyl group introduces polarity, improving solubility in aqueous media compared to the hydrophobic phenylethoxy derivative .

Comparative Data Table

Research Findings and Mechanistic Insights

- Decomposition Kinetics : The target compound decomposes via homolytic cleavage of the N–O bond, generating nitroxyl radicals that mediate styrene polymerization. Its half-life is temperature-dependent, with faster decomposition at elevated temperatures .

- Steric Effects : The phenylethoxy group provides greater steric shielding than TEMPO, reducing unintended radical reactions in polymerization systems .

- Synthetic Utility : Derivatives like the bromo-substituted analog enable precise termination in anionic polymerization, achieving >95% functionalization efficiency at low temperatures .

Q & A

Q. What are the recommended handling and storage protocols for 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine in laboratory settings?

Methodological Answer:

- Handling Precautions: Avoid skin/eye contact and inhalation of vapors. Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Ensure local exhaust ventilation and proximity to emergency eyewash stations and showers .

- Storage: Keep containers tightly sealed in a cool, dry, well-ventilated area away from ignition sources. Ground equipment to prevent static discharge .

- Spill Management: Collect spills using inert absorbents (e.g., sand or vermiculite) and dispose of as hazardous waste. Avoid flushing into drains .

Q. How can researchers determine the physicochemical properties (e.g., solubility, melting point) of this compound given limited literature data?

Methodological Answer:

- Solubility: Perform incremental solubility tests in solvents (e.g., water, ethanol, DMSO) using gravimetric or spectroscopic analysis. For hydrophobic compounds, use logP calculations via HPLC retention times .

- Melting Point: Employ differential scanning calorimetry (DSC) with a slow heating rate (1–2°C/min) to observe phase transitions. Cross-validate with capillary tube methods .

- Stability: Conduct accelerated stability studies under varying pH, temperature, and humidity conditions, monitored via TLC or HPLC .

Q. What synthetic routes are feasible for preparing this compound?

Methodological Answer:

- Core Strategy: Target the piperidine ring via cyclization of 1,5-diamine precursors or reductive amination of ketones. Introduce the phenylethoxy group via nucleophilic substitution (e.g., Williamson ether synthesis) using 1-phenylethanol and a base like NaH .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Confirm purity via NMR and GC-MS .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

Methodological Answer:

- Reaction Path Search: Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify low-energy pathways for functionalization (e.g., oxidation of the piperidine ring) .

- Machine Learning Integration: Train models on existing reaction databases to predict optimal conditions (catalyst, solvent, temperature) for introducing substituents like halogens or aryl groups .

Q. How should researchers address contradictions in reported stability data under oxidative conditions?

Methodological Answer:

- Controlled Studies: Replicate experiments under standardized conditions (e.g., 25°C, 60% RH) using oxygen bomb calorimetry to measure oxidative stability. Compare results with thermogravimetric analysis (TGA) data .

- Mechanistic Probes: Use electron paramagnetic resonance (EPR) to detect radical intermediates during decomposition. Correlate findings with LC-MS profiles of degradation products .

Q. What strategies are recommended for assessing the environmental impact of this compound?

Methodological Answer:

- Ecotoxicity Screening: Follow OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia magna reproduction). Use HPLC-MS to quantify biodegradation products in simulated wastewater .

- Soil Mobility: Perform column leaching tests with soil samples of varying organic content. Model adsorption coefficients (Kd) using the EPA’s EPI Suite .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in derivatives?

Methodological Answer:

- Dynamic NMR: Analyze hindered rotation in the piperidine ring (e.g., axial vs. equatorial conformers) by variable-temperature ¹H NMR (−50°C to 50°C) .

- X-ray Crystallography: Co-crystallize derivatives with heavy atoms (e.g., bromine) to enhance resolution. Compare experimental data with DFT-optimized geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.